2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide
CAS No.: 37103-21-2
Cat. No.: VC2644890
Molecular Formula: C10H13BrN2O3S
Molecular Weight: 321.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37103-21-2 |
|---|---|
| Molecular Formula | C10H13BrN2O3S |
| Molecular Weight | 321.19 g/mol |
| IUPAC Name | 2-bromo-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H13BrN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
| Standard InChI Key | UXYAPTNEFQEYSH-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide is a sulfonamide derivative with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol. The compound is registered with CAS number 37103-21-2, providing a unique identifier for database searches and regulatory purposes. The IUPAC name for this compound is 2-bromo-N-[4-(dimethylsulfamoyl)phenyl]acetamide, which systematically describes its chemical structure according to international nomenclature standards. The compound contains a bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with a dimethylsulfonamide moiety.
Structural Features
The molecular structure of 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide consists of several distinct functional groups that contribute to its chemical behavior. The central feature is a para-substituted phenyl ring that serves as the scaffold connecting the acetamide and sulfonamide groups. The acetamide portion contains a bromine atom at the alpha position, creating a reactive site for nucleophilic substitution reactions. The sulfonamide group, positioned at the para position of the phenyl ring, contains two methyl groups attached to the nitrogen atom, forming the dimethylamino component. This structural arrangement creates a compound with multiple potential interaction sites for biological targets.
Synthesis and Chemical Reactions
Reactivity Profile
The chemical reactivity of 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide is largely determined by the presence of the reactive alpha-bromo acetamide group. This functional group can participate in various chemical reactions typical for sulfonamide derivatives, particularly nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for substitution with various nucleophiles such as amines, thiols, and alcohols. These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to incorporate it into more complex molecular frameworks. The sulfonamide group can also participate in certain reactions, although it is generally less reactive than the alpha-bromo acetamide portion.
Applications in Research and Development
Medicinal Chemistry Applications
The primary applications of 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide lie in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure makes it a potential intermediate in the synthesis of more complex bioactive molecules. Sulfonamide derivatives have historically played important roles in pharmaceutical development, particularly as antibacterial agents, carbonic anhydrase inhibitors, and in treatments for various conditions including inflammatory diseases and certain types of cancer. The alpha-bromo acetamide group provides a reactive handle for further functionalization, allowing medicinal chemists to create libraries of compounds for biological screening and structure-activity relationship studies.
Comparative Analysis with Related Compounds
When compared to related compounds, 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide shares structural similarities with several biologically active molecules. For instance, N-[4-(dimethylsulfamoyl)phenyl]acetamide (CID 97278) represents a similar structure without the bromine atom at the alpha position of the acetamide group. This structural difference significantly affects reactivity and potentially biological activity. Similarly, 2-bromo-N-[4-(sulfamoylmethyl)phenyl]acetamide (CID 63680641) presents a related structure with a different sulfonamide substitution pattern. The specific positioning and nature of substituents on the phenyl ring and the sulfonamide group can dramatically influence the compound's properties and interactions with biological targets.
Analytical Characterization
Thermal Analysis
Thermal analysis techniques provide valuable information about the physical properties and stability of chemical compounds. For 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide, techniques such as differential scanning calorimetry (DSC) can provide insights into its melting behavior, phase transitions, and thermal stability. This information is crucial for understanding the compound's physical properties and potential formulation into pharmaceutical products. Thermogravimetric analysis (TGA) could additionally provide information about decomposition patterns and thermal stability under various conditions, which is important for storage and handling considerations.
Structural Confirmation Methods
Confirmation of the structure of 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide can be achieved through various computational and experimental methods. X-ray crystallography, when applicable, provides definitive structural information including bond lengths, angles, and three-dimensional arrangement. Computational methods, including density functional theory (DFT) calculations, can predict spectroscopic properties and reactivity patterns, complementing experimental data. The compound can be uniquely identified using its InChI string or InChIKey, which encode its structural information in a standardized format for database searching and comparison.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide could focus on comprehensive structure-activity relationship (SAR) studies to better understand how modifications to its structure affect its properties and potential biological activities. These studies might involve synthesizing a series of derivatives with variations in the sulfonamide substituents, the bromine position, or the acetamide linkage. The resulting compounds could be evaluated for various biological activities, including enzyme inhibition, antimicrobial effects, or other pharmaceutical applications. Such systematic studies would provide valuable insights into the structural requirements for specific activities and guide the development of optimized compounds.
Exploration of Synthetic Applications
The reactive alpha-bromo acetamide group in 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide presents opportunities for its use as a building block in the synthesis of more complex molecules. Future research could explore its application in combinatorial chemistry, click chemistry, or other synthetic methodologies to create diverse compound libraries. The development of selective and efficient synthetic routes using this compound as a key intermediate could lead to novel bioactive molecules with improved properties. Additionally, green chemistry approaches might be explored to develop more environmentally friendly synthesis methods for this and related compounds.
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